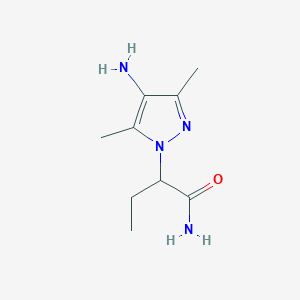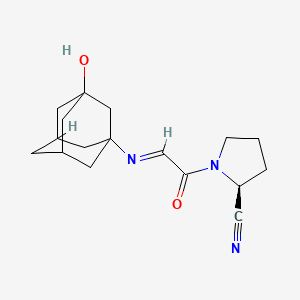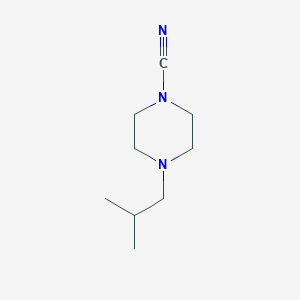
4-(2-Methylpropyl)piperazine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropyl)piperazine-1-carbonitrile is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a 2-methylpropyl group attached to the piperazine ring and a carbonitrile group at the 1-position. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)piperazine-1-carbonitrile can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity
化学反応の分析
Types of Reactions
4-(2-Methylpropyl)piperazine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines .
科学的研究の応用
4-(2-Methylpropyl)piperazine-1-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-Methylpropyl)piperazine-1-carbonitrile depends on its specific application. In biological systems, piperazine derivatives often act by interacting with specific molecular targets, such as enzymes or receptors. For example, some piperazine derivatives are known to act as GABA receptor agonists, modulating neurotransmitter activity in the brain
類似化合物との比較
Similar Compounds
4-(2-Methylaminopropyl)piperazine-1-carbonitrile: This compound has a similar structure but features a methylamino group instead of a methylpropyl group.
4-Methylpiperazine-1-carbonitrile: This compound lacks the 2-methylpropyl group and has a simpler structure.
Uniqueness
4-(2-Methylpropyl)piperazine-1-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
4-(2-methylpropyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C9H17N3/c1-9(2)7-11-3-5-12(8-10)6-4-11/h9H,3-7H2,1-2H3 |
InChIキー |
GNIFSOQIARLUAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCN(CC1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


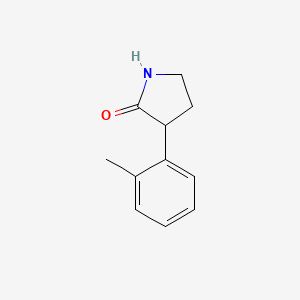
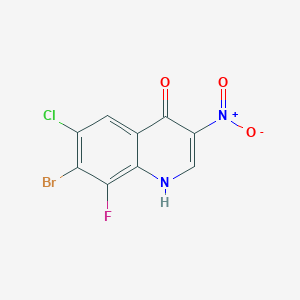
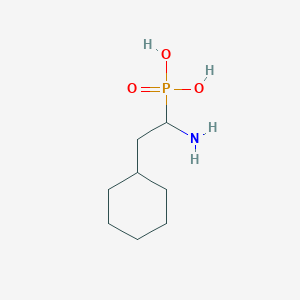
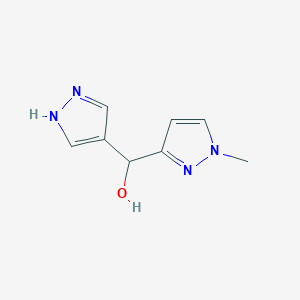
![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
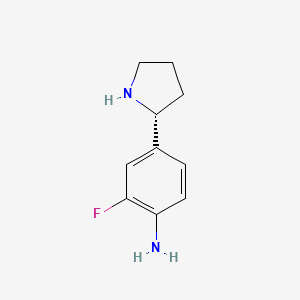
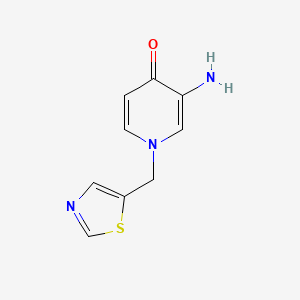
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
